molecular formula C2H6BrCuS B8798063 Copper(1+);methylsulfanylmethane;bromide

Copper(1+);methylsulfanylmethane;bromide

Cat. No.: B8798063
M. Wt: 205.59 g/mol
InChI Key: PMHQVHHXPFUNSP-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Copper(1+);methylsulfanylmethane;bromide can be synthesized through the reaction of copper(I) bromide with dimethyl sulfide. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the copper(I) ion. The reaction conditions often involve room temperature and solvent-free conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure consistent quality and high yield. The compound is usually packaged in glass bottles to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions

Copper(1+);methylsulfanylmethane;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include Grignard reagents, which are used in the addition reactions to fullerenes. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reactions with Grignard reagents, the major products are often organocopper compounds .

Mechanism of Action

The mechanism by which copper(1+);methylsulfanylmethane;bromide exerts its effects involves the coordination of the copper(I) ion with various ligands. This coordination can influence the reactivity and stability of the compound. In antimicrobial applications, the generation of reactive oxygen species (ROS) and the disruption of microbial cell membranes are key mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Copper(I) chloride-dimethyl sulfide complex
  • Copper(I) iodide-dimethyl sulfide complex
  • Copper(I) thiocyanate-dimethyl sulfide complex

Uniqueness

Copper(1+);methylsulfanylmethane;bromide is unique due to its specific coordination environment and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and catalytic efficiency in certain reactions .

Properties

Molecular Formula

C2H6BrCuS

Molecular Weight

205.59 g/mol

IUPAC Name

copper(1+);methylsulfanylmethane;bromide

InChI

InChI=1S/C2H6S.BrH.Cu/c1-3-2;;/h1-2H3;1H;/q;;+1/p-1

InChI Key

PMHQVHHXPFUNSP-UHFFFAOYSA-M

Canonical SMILES

CSC.[Cu+].[Br-]

Origin of Product

United States

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